5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-octyl-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-octyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique structure combining a benzimidazole ring with a pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-octyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolone ring and the octyl side chain. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-octyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-octyl-2,3-dihydro-1H-pyrrol-3-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-octyl-2,3-dihydro-1H-pyrrol-3-one include other benzimidazole derivatives and pyrrolone-containing molecules. Examples include:
- Benzimidazole
- 1-Octyl-2,3-dihydro-1H-pyrrol-3-one
- 6-Methyl-1H-1,3-benzodiazole
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H28N4O |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-octyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H28N4O/c1-3-4-5-6-7-8-11-24-13-17(25)18(19(24)21)20-22-15-10-9-14(2)12-16(15)23-20/h9-10,12,21,25H,3-8,11,13H2,1-2H3,(H,22,23) |
InChI Key |
UKHSGNARCWNIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CC(=C(C1=N)C2=NC3=C(N2)C=C(C=C3)C)O |
Origin of Product |
United States |
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